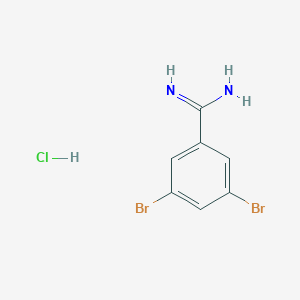
3,5-Dibromobenzimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Br2ClN2. It is a derivative of benzimidamide, characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromobenzimidamide hydrochloride typically involves the bromination of benzimidamide. One common method includes the reaction of benzimidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3 and 5 positions.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient brominating agents and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromobenzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidamides, benzimidazoles, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromobenzimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dibromobenzimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms on the benzene ring enhance its reactivity, allowing it to form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3,5-Dichlorobenzimidamide: Similar in structure but with chlorine atoms instead of bromine.
3,5-Dibromoaniline: Another brominated compound with different functional groups.
3,5-Dibromobenzamide: Similar structure but with an amide group instead of an imidamide.
Uniqueness: 3,5-Dibromobenzimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group. This gives it distinct chemical and biological properties compared to its analogs, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H7Br2ClN2 |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
3,5-dibromobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
InChI Key |
UEPWQQWLTIYDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)

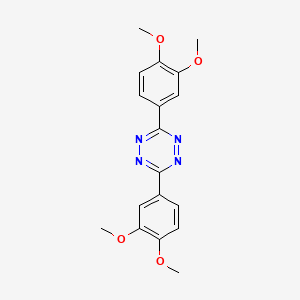
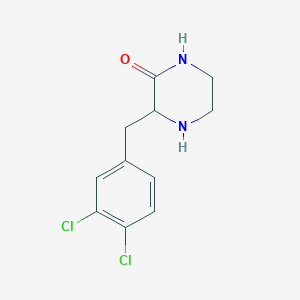
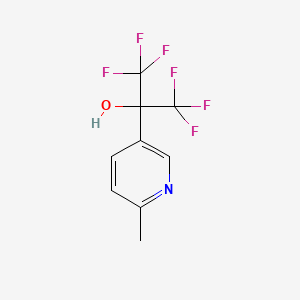
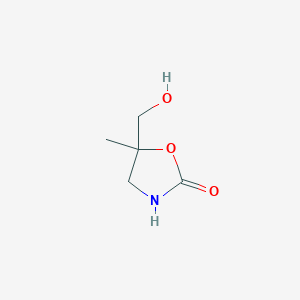
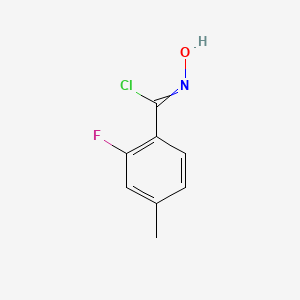
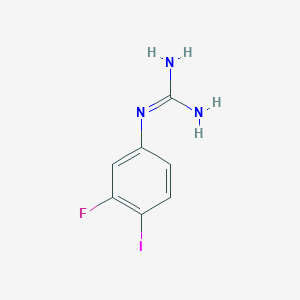
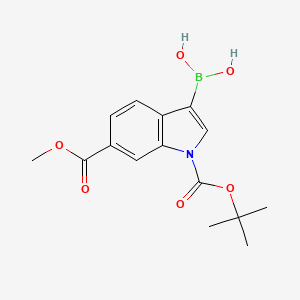
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)

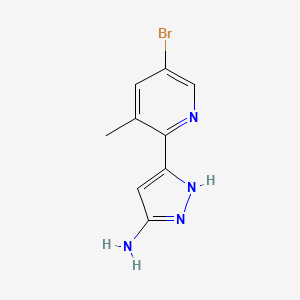
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
